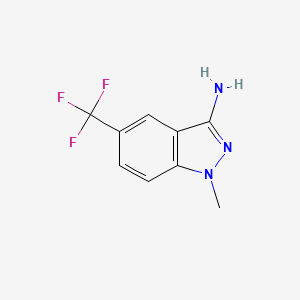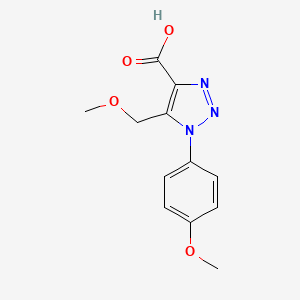![molecular formula C11H9ClFN3 B1414939 6-chloro-N-[(2-fluorophenyl)methyl]pyridazin-3-amine CAS No. 919522-25-1](/img/structure/B1414939.png)
6-chloro-N-[(2-fluorophenyl)methyl]pyridazin-3-amine
説明
6-chloro-N-[(2-fluorophenyl)methyl]pyridazin-3-amine is a chemical compound with the CAS Number: 919522-25-1 . It has a molecular weight of 237.66 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 6-chloro-N-(2-fluorobenzyl)-3-pyridazinamine . The InChI Code is 1S/C11H9ClFN3/c12-10-5-6-11(16-15-10)14-7-8-3-1-2-4-9(8)13/h1-6H,7H2,(H,14,16) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 237.66 . It’s a powder that’s typically stored at room temperature . For more specific physical and chemical properties, such as melting point, boiling point, and density, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .科学的研究の応用
Antimicrobial Activity
Pyridazine derivatives, including 6-chloro-N-[(2-fluorophenyl)methyl]pyridazin-3-amine, have been studied for their potential as antimicrobial agents. The presence of the pyridazine ring can contribute to the compound’s ability to inhibit the growth of various bacteria and fungi, making it a candidate for the development of new antimicrobial drugs .
Antidepressant Properties
Research has indicated that compounds with a pyridazine scaffold may exhibit antidepressant effects. This is attributed to their interaction with neurotransmitter systems in the brain, which can be beneficial for treating depression and related mood disorders .
Anticancer Applications
Pyridazine derivatives have shown promise in anticancer research. They can interfere with the proliferation of cancer cells, potentially leading to the development of novel anticancer therapies .
Antiplatelet Activity
The compound’s structure is conducive to antiplatelet activity, which can prevent the formation of blood clots. This application is particularly relevant in the prevention of thrombotic diseases .
Antiulcer Potential
Due to its chemical structure, 6-chloro-N-[(2-fluorophenyl)methyl]pyridazin-3-amine may have applications in treating ulcers. It could help in reducing gastric acid secretion or protecting the stomach lining .
Herbicidal Properties
Some pyridazine derivatives are used as herbicides. This compound could be explored for its potential to control unwanted plant growth in agricultural settings .
Antifeedant Effects
In the realm of pest control, this compound might be used to develop antifeedants, substances that deter pests from feeding on crops, thus protecting them from damage .
Safety and Hazards
特性
IUPAC Name |
6-chloro-N-[(2-fluorophenyl)methyl]pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3/c12-10-5-6-11(16-15-10)14-7-8-3-1-2-4-9(8)13/h1-6H,7H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUSMXUULRIJHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NN=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651903 | |
| Record name | 6-Chloro-N-[(2-fluorophenyl)methyl]pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-[(2-fluorophenyl)methyl]pyridazin-3-amine | |
CAS RN |
919522-25-1 | |
| Record name | 6-Chloro-N-[(2-fluorophenyl)methyl]pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1414857.png)
![N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B1414858.png)






![2-[(Tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid](/img/structure/B1414871.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1414872.png)


![3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B1414875.png)
